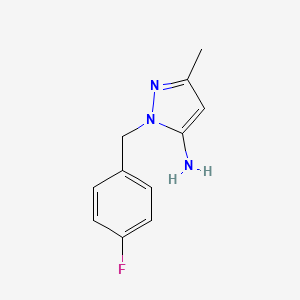

N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

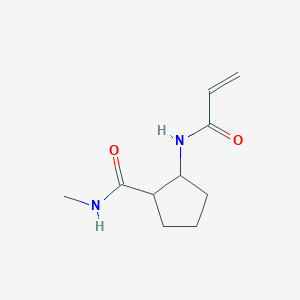

N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide, also known as BICA, is a synthetic compound that has gained attention in scientific research for its potential as a therapeutic agent. BICA belongs to the class of isoquinoline carboxamides and has shown promising results in various studies related to cancer and neurodegenerative diseases.

Scientific Research Applications

Synthesis for Radiolabeling Applications : Rahman, Kihlberg, and Långström (2002) synthesized N-methyl-N-(1-methylpropyl)-1-(2-chlorophenyl)isoquinoline-3-carboxamide (PK11195) and its analogues for radiolabeling using [11C]carbon monoxide. This process achieved high radioactivity and radiochemical purity, highlighting its potential in PET imaging applications (Rahman, Kihlberg, & Långström, 2002).

Peripheral Benzodiazepine Receptors Study : Torres et al. (1999) investigated the anti-inflammatory effects of 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide in mice, suggesting its role in modulating peripheral benzodiazepine receptors (Torres et al., 1999).

Use in Neuroinflammation Imaging : Ikawa et al. (2017) discussed the suitability of 11C-ER176, a new analog of 11C-(R)-PK11195, for PET imaging of neuroinflammation, showing sensitivity to genotypes and high binding potential in human brain (Ikawa et al., 2017).

Fluorine-18 Radiolabeling for Peripheral Benzodiazepine Receptor Imaging : Yu et al. (2008) synthesized and characterized PK11195 analogues for binding to peripheral benzodiazepine receptors, suggesting potential for PET imaging with fluorine-18 radiolabeling (Yu et al., 2008).

High-Performance Liquid Chromatographic Determination : De vos et al. (1999) developed a method for the chromatographic determination of [11C]PK 11195 in plasma and tissues, providing insights into its pharmacokinetics and metabolism (De vos et al., 1999).

Preparation of Derivatives : Casper and Hitchcock (2007) prepared derivatives of N-tert-Butyldecahydro-3-isoquinoline carboxamide, illustrating the chemical versatility of this structure in synthesizing medicinally important compounds (Casper & Hitchcock, 2007).

Induction of Liver Microsomal Cytochrome P-450 Isozymes : Totis et al. (1989) found that 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide can induce cytochrome P-450 isozymes, suggesting its influence on drug metabolism (Totis et al., 1989).

Future Directions

: Sánchez-Pernaute, R., Ferree, A., Cooper, O., Yu, M., Brownell, A.-L., & Isacson, O. (2004). Selective COX-2 inhibition prevents progressive dopamine neuron degeneration in a rat model of Parkinson’s disease. Journal of Neuroinflammation, 1, 6. Read more : C-ER176, a Radioligand for 18-kDa Translocator Protein, Has Adequate … (2016). Journal of Nuclear Medicine, 58(2), 320. Read more : TSPO-targeted PET and Optical Probes for the Detection and Localization … (2020). Clinical Cancer Research, 26(22), 5914. [Read more](https://aacrjournals.org/clincancerres/article/26/22/5914/82862/TSPO-targeted-PET

properties

IUPAC Name |

N-butan-2-yl-1-(2-chlorophenyl)isoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O/c1-3-13(2)22-20(24)18-12-14-8-4-5-9-15(14)19(23-18)16-10-6-7-11-17(16)21/h4-13H,3H2,1-2H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSIYNJKCPZOFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid](/img/structure/B2357092.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2357093.png)

![3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2357094.png)

![2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2357096.png)

![2-(1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2357099.png)

![N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2357101.png)

![N-(4-chlorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2357110.png)